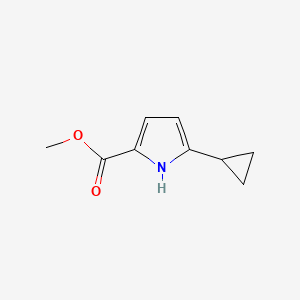

Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate

Description

Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is a pyrrole-based ester featuring a cyclopropyl substituent at the 5-position and a methyl carboxylate group at the 2-position. Pyrrole derivatives are widely studied for their diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-5-4-7(10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |

InChI Key |

CKOKCPSNEPSUCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the pyrrole core,

- Introduction of the cyclopropyl substituent at the 5-position,

- Esterification or introduction of the methyl carboxylate group at the 2-position.

The synthetic routes can be broadly categorized into:

- Cyclopropylation of preformed pyrrole derivatives,

- Pyrrole ring construction from cyclopropyl-containing precursors,

- Functional group transformations to install the methyl carboxylate.

Cyclopropylation of Pyrrole Derivatives

One approach is to start from a 5-substituted pyrrole derivative and introduce the cyclopropyl group via cyclopropanation reactions. However, due to the sensitivity of the pyrrole ring and the need for regioselectivity, direct cyclopropanation is often challenging.

Pyrrole Ring Construction from Cyclopropyl Precursors

A more practical and documented approach involves constructing the pyrrole ring from cyclopropyl-containing starting materials. According to a patent related to pyrrole derivatives (EP0300688A1), pyrrole derivatives substituted with various groups, including cyclopropyl, can be synthesized by condensation reactions involving appropriate carbonyl and amine precursors under controlled conditions.

Preparation of Cyclopropyl Precursors

The cyclopropyl moiety itself can be prepared from methacrylic acid derivatives through cyclopropanation reactions. A Chinese patent (CN104447293A) describes a method for preparing 1-methylcyclopropyl carboxylic acid derivatives, which involves:

- Starting from methacrylic acid esters or salts,

- Cyclopropylation with trihalides in the presence of alkali to form geminal dihalides,

- Reduction with sodium metal to remove halogens and form methyl cyclopropyl intermediates,

- Hydrolysis and acidification to yield 1-methylcyclopropyl carboxylic acid or esters.

This method provides high purity cyclopropyl intermediates under mild conditions, which can then be used for further synthesis of pyrrole derivatives.

Esterification and Final Assembly

The methyl ester group at the 2-position of the pyrrole ring can be introduced by:

- Using methyl 2-pyrrole carboxylate as a starting material,

- Or by esterification of the corresponding carboxylic acid derivative post-pyrrole ring formation.

The esterification typically involves treatment with methanol and acid catalysts under reflux conditions to achieve the methyl ester.

Detailed Synthetic Route Example

A representative synthetic route combining the above principles is as follows:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropanation | Methacrylic acid methyl ester | Trihalide + alkali, then Na metal | Methyl 1-methylcyclopropyl carboxylate | High purity cyclopropyl intermediate |

| 2 | Pyrrole ring formation | Cyclopropyl aldehyde or acid derivative + amine | Condensation under acidic/basic catalysis | 5-Cyclopropylpyrrole-2-carboxylic acid or ester | Formation of pyrrole core with substituents |

| 3 | Esterification | 5-Cyclopropylpyrrole-2-carboxylic acid | Methanol, acid catalyst, reflux | This compound | Final methyl ester product |

This route leverages the availability of methacrylic acid derivatives and established pyrrole synthesis methods to achieve the target compound efficiently.

Analytical Data and Purity Considerations

- The purity of the cyclopropyl intermediates is critical to avoid side reactions during pyrrole ring formation.

- Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and regioselectivity.

- Characterization typically involves NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and substitution pattern.

- Chromatographic techniques (HPLC, GC) are employed to assess purity and isolate the desired compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclopropanation of methacrylic acid derivatives | Uses readily available starting materials; mild conditions | High purity intermediates; cost-effective | Requires careful handling of halides and sodium metal |

| Pyrrole ring synthesis from cyclopropyl precursors | Flexible substitution patterns; established protocols | Good regioselectivity; scalable | Multi-step process; requires optimization of conditions |

| Esterification post-ring formation | Straightforward methyl ester installation | Simple reaction; high yield | Requires pure acid intermediate |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Pyrrole-2-methanol.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Chemistry: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives. Its structural similarity to natural products makes it a valuable tool in biochemical studies .

Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. tert-Butyl : The cyclopropyl group in the target compound is smaller but more strained than the bulky tert-butyl group in the cis-tert-butyl analog. This strain may increase reactivity in ring-opening or cross-coupling reactions .

- Methoxy vs. Cyclopropyl : Methoxy substituents (e.g., in pyrrolo-pyridine derivatives) are electron-donating, enhancing solubility and directing electrophilic substitution, whereas cyclopropyl groups are mildly electron-withdrawing due to sp³ hybridization .

- Oxazole vs. Pyrrole : Oxazole derivatives (e.g., Methyl 2-Ethyl-5-methyloxazole-4-carboxylate) exhibit higher synthetic yields (~70–85%) due to stable heterocyclic ring formation, while pyrrole-based compounds may require specialized conditions for cyclopropanation .

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Cyclopropyl Impact : The strained cyclopropyl ring may improve membrane permeability compared to planar substituents (e.g., methoxy), enhancing bioavailability in drug design .

- Carboxylate Functionality : The methyl ester group in the target compound offers hydrolytic stability over free carboxylic acids (e.g., 5-chloro-pyrrolo-pyridine derivative), which may degrade under acidic conditions .

- Hydrogen Bonding : The carboxylate group facilitates hydrogen bonding, as seen in crystal structures of similar compounds, influencing aggregation states and melting points .

Stability and Reactivity

- Cyclopropyl Stability : Cyclopropane rings are prone to ring-opening under strong acidic or oxidative conditions, unlike tert-butyl groups, which are more stable but hinder molecular flexibility .

- Electrophilic Substitution : The 5-cyclopropyl group may direct electrophiles to the 3-position of the pyrrole ring, contrasting with methoxy groups that activate ortho/para positions .

Biological Activity

Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article examines its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrrole family, which is recognized for various pharmacological properties. The compound can be synthesized through various methods, including cyclization reactions involving cyclopropyl derivatives and pyrrole precursors. The synthesis typically yields a high purity product suitable for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In particular, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. For instance, a related study demonstrated that pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-resistant strains of Mtb .

Anti-inflammatory Activity

Pyrrole derivatives are also being explored for their anti-inflammatory properties. Research indicates that certain pyrrole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For example, a study reported that a related pyrrole derivative demonstrated selective inhibition of COX-2 with an IC50 value of 6.0 nM, showcasing its potential as an anti-inflammatory agent .

Antimalarial Activity

The compound's structural analogs have been investigated for antimalarial activity against Plasmodium species. A study on pyrrole-based dihydroorotate dehydrogenase inhibitors revealed nanomolar potency against Plasmodium DHODH, suggesting that this compound may share similar efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Q & A

Q. What are the common synthetic strategies for introducing the cyclopropyl group into pyrrole-2-carboxylate derivatives?

The cyclopropyl group can be introduced via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes to alkenes or through transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acids. For example, cyclopropane-containing precursors may undergo nucleophilic substitution at the pyrrole ring, followed by esterification. Optimizing reaction conditions (e.g., catalysts, temperature) is critical for regioselectivity and yield .

Q. Which analytical techniques are most effective for characterizing Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and cyclopropane ring integrity (e.g., H and C NMR).

- Mass Spectrometry : For molecular weight validation.

- X-ray Crystallography : To resolve crystal structure and hydrogen-bonding patterns. Tools like SHELX and ORTEP-3 are widely used for refinement and visualization .

Q. How does the cyclopropyl substituent influence the electronic properties of the pyrrole ring?

The cyclopropyl group is electron-withdrawing due to its sp hybridization and ring strain, which can deactivate the pyrrole ring toward electrophilic substitution. Computational studies (e.g., DFT) can quantify this effect by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of cyclopropane-containing pyrrole derivatives, and how can they be addressed?

Cyclopropane rings may introduce disorder due to their strained geometry. Using high-resolution X-ray data and refinement tools like SHELXL (with TWIN/BASF commands) can model rotational disorder. Hydrogen-bonding networks, analyzed via graph-set theory, help validate packing motifs .

Q. How can regioselectivity issues during electrophilic substitution be mitigated in this compound?

The electron-withdrawing cyclopropyl group directs electrophiles to the less deactivated positions (e.g., C3 or C4 of the pyrrole ring). Protecting group strategies (e.g., Boc for NH) or Lewis acid catalysts (e.g., ZnCl) can further control reactivity. Competitive experiments with isotopic labeling may clarify pathways .

Q. What methodological approaches are recommended for studying the compound’s potential bioactivity?

- Enzyme Inhibition Assays : Target enzymes relevant to pyrrole derivatives (e.g., kinases, cytochrome P450).

- Molecular Docking : To predict binding affinities using software like AutoDock.

- Cytotoxicity Screening : Use cell lines (e.g., HeLa, MCF-7) with dose-response curves. Reference similar ethyl pyrrole carboxylates in medicinal chemistry studies .

Q. How do reaction conditions impact the stability of the cyclopropane ring during functionalization?

Strong acids/bases or high temperatures may induce ring-opening. Stability can be assessed via TGA (thermal gravimetric analysis) or monitoring by H NMR under varying pH/temperature. Alternative mild reagents (e.g., DCC for esterification) preserve ring integrity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrole derivatives?

Systematically vary parameters:

Q. What computational tools aid in predicting hydrogen-bonding patterns in crystalline forms?

Software like Mercury (CCDC) and CrystalExplorer analyze intermolecular interactions. Graph-set analysis (R(8), etc.) categorizes hydrogen bonds, while Hirshfeld surfaces map contact contributions. Compare with Etter’s rules for supramolecular synthons .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.